Berlafenone, (R)-

Übersicht

Beschreibung

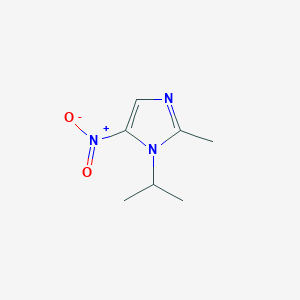

Berlafenone, (R)-, is a synthetic compound that has been widely studied for its potential use in laboratory experiments and scientific research. It is a member of the berlafenone family, which includes several compounds with similar structures and properties. Berlafenone, (R)-, is a chiral compound, meaning that it can exist in two different forms, and it is known to have a variety of biochemical and physiological effects when used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Berlafenone, (R)-, has been studied extensively for its potential use in laboratory experiments and scientific research. It has been used in studies of enzyme kinetics, protein structure and function, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as the biochemical and physiological effects of diseases and other conditions.

Wirkmechanismus

Berlafenone, (R)-, acts as an inhibitor of phosphatidylinositol-3-kinase (PI3K), which is an enzyme involved in cell signaling pathways. It binds to the active site of the enzyme, blocking its activity and preventing it from phosphorylating its substrates. This inhibition of PI3K activity can lead to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

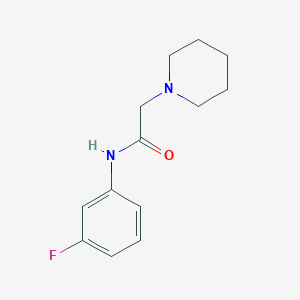

Berlafenone, (R)-, has been shown to have a variety of biochemical and physiological effects when used in laboratory experiments. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation, reduce oxidative stress, and modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

Berlafenone, (R)-, has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of selectivity for its target enzyme. It is also relatively stable and can be stored for long periods of time. However, it has a number of limitations as well. It is not very soluble in aqueous solutions, and it can be toxic at high concentrations. It can also be difficult to obtain in large quantities.

Zukünftige Richtungen

There are a number of potential future directions for berlafenone, (R)-. It could be further studied to determine its potential as a therapeutic agent, or it could be used to study the effects of other compounds on cell signaling pathways. It could also be used to study the effects of diseases or other conditions on the body, or to develop new drugs or treatments. Additionally, it could be used to study the effects of environmental factors, such as air pollution, on biochemical and physiological processes. Finally, it could be used to study the effects of aging on biochemical and physiological processes, or to develop new therapies for age-related diseases and conditions.

Synthesemethoden

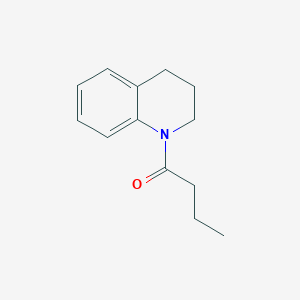

Berlafenone, (R)-, is synthesized from a variety of starting materials, including (S)-4-chloro-2-methylbut-2-enoic acid, (S)-2-methylbut-2-enoic acid, and (S)-2-methylbut-2-enoic acid ethyl ester. The reaction involves the use of a Grignard reagent, which is a type of organometallic compound, and a catalytic amount of a strong base. The reaction is conducted at room temperature, and the product is isolated by column chromatography.

Eigenschaften

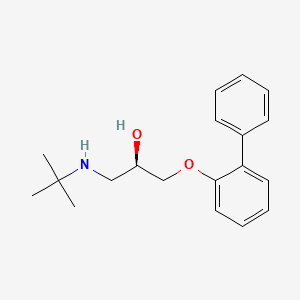

IUPAC Name |

(2R)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHPVKNFKBKJCE-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1394906-83-2 | |

| Record name | Berlafenone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394906832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERLAFENONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI0GI3B15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)

![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)

![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)

![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)

![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)

![Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-](/img/structure/B6612555.png)

![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)